N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core, a propane-1-sulfonyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4). Subsequent sulfonation with propane-1-sulfonyl chloride under acidic conditions introduces the sulfonyl group. Finally, the cyclohexanecarboxamide moiety is attached through amide bond formation using cyclohexanecarboxylic acid and coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tetrahydroquinoline core.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the tetrahydroquinoline core, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it a subject of interest in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the cyclohexanecarboxamide moiety may play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
N-[1-(butanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
Uniqueness: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs. Its relatively simple alkyl chain in the sulfonyl group may influence its reactivity and binding affinity, making it distinct from compounds with longer or more complex substituents.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWPZOSZQNLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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